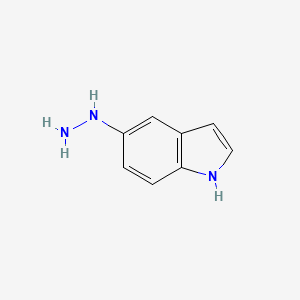

5-Hydrazinyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H9N3 |

|---|---|

Molecular Weight |

147.18 g/mol |

IUPAC Name |

1H-indol-5-ylhydrazine |

InChI |

InChI=1S/C8H9N3/c9-11-7-1-2-8-6(5-7)3-4-10-8/h1-5,10-11H,9H2 |

InChI Key |

ORONATMCSSTFFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1NN |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Solubility and Handling of 5-Hydrazinyl-1H-indole

[1][2]

Executive Summary & Chemical Profile[1]

This compound (CAS: 53266-99-8), often referred to as 5-hydrazinoindole, is a critical intermediate in the Fischer indole synthesis of triptan-class migraine therapeutics (e.g., Zolmitriptan).[1][2] Its dual chemical nature—comprising a hydrophobic indole core and a highly polar, reducing hydrazine moiety—creates a complex solubility profile that is heavily dependent on solvent polarity and pH.[1][2]

Critical Warning: Unlike stable reagents, the "solubility" of this compound cannot be decoupled from its chemical stability .[1][2] The hydrazine group is highly susceptible to oxidative degradation in solution, particularly in the presence of dissolved oxygen or trace metal ions.[1][2] Therefore, "practical solubility" refers only to solutions prepared in degassed solvents under an inert atmosphere.[1][2]

Physicochemical Characteristics

| Property | Description |

| Molecular Formula | C₈H₉N₃ |

| Molecular Weight | 147.18 g/mol |

| Appearance | Off-white to beige crystalline solid (darkens upon oxidation) |

| pKa (Estimated) | ~8.5 (Hydrazine NH₂), ~16 (Indole NH) |

| Primary Hazard | Air-sensitive, Irritant, Potential Carcinogen (Hydrazine derivative) |

Solubility Profile Matrix

The following data categorizes solvent compatibility based on thermodynamic solubility and kinetic stability.

Table 1: Solubility in Common Organic Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Moderate | Preferred for stock solutions.[1] Must be anhydrous and degassed.[1] |

| DMF | High (>50 mg/mL) | Moderate | Alternative to DMSO for reactions requiring higher temps.[1] | |

| Polar Protic | Methanol | High | High | Good for synthesis; rapid oxidation if not degassed.[1] |

| Ethanol | Moderate-High | High | Primary solvent for recrystallization. | |

| Chlorinated | DCM | Moderate | Low | Useful for extraction/workup; less prone to promoting oxidation than alcohols.[1] |

| Non-Polar | Hexanes | Insoluble | N/A | Used as an anti-solvent to precipitate the product.[1] |

| Aqueous | Water | Low (Free Base) | High | Free base precipitates; HCl salt is highly soluble.[1] |

Expert Insight: While DMSO offers the highest solubilizing power, it is hygroscopic.[1][2] Absorbed water can accelerate oxidative decomposition.[1] For long-term storage of stock solutions, use DMSO-d6 in sealed ampoules under argon at -20°C, or prepare fresh.[1][2]

Critical Stability & Handling Protocols

The hydrazine moiety (

The "Degas-First" Rule

Never dissolve this compound in a solvent that has not been deoxygenated.[1][2]

-

Sparging: Bubble high-purity Argon or Nitrogen through the solvent for at least 15 minutes prior to addition.[1]

-

Freeze-Pump-Thaw: For analytical standards, perform 3 cycles of freeze-pump-thaw to remove dissolved oxygen completely.[1]

Salt vs. Free Base

Commercially, this compound is often generated in situ or sold as the Hydrochloride salt (this compound[1][2]·HCl) to improve stability.[1]

-

HCl Salt: Soluble in water, methanol; less soluble in DCM.[1][2]

-

Free Base: Soluble in organic solvents (DCM, EtOAc); sparingly soluble in water.[1][2]

-

Conversion: To extract the free base, dissolve the salt in degassed water, neutralize with cold

under Argon, and extract immediately into degassed Ethyl Acetate.[2]

Experimental Workflows

Workflow A: Saturation Shake-Flask Solubility Determination

Use this protocol to determine exact solubility for your specific batch/temperature.[1][2]

-

Preparation: Weigh 50 mg of this compound into a crimp-top HPLC vial.

-

Solvent Addition: Add 0.5 mL of the degassed target solvent.[1] Cap immediately with a PTFE-lined septum.[1]

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 4 hours. Note: Longer times increase oxidation risk.[1]

-

Filtration: Using a syringe filter (PTFE, 0.45 µm), filter the supernatant into a fresh vial.

-

Quantification: Dilute an aliquot immediately and analyze via HPLC-UV (254 nm) against a fresh standard curve.

Workflow B: Recrystallization (Purification)

The most effective method for purifying oxidized batches.[1][2]

-

Dissolution: Dissolve crude material in minimal boiling Ethanol (degassed).

-

Filtration: Hot filter under inert atmosphere to remove insoluble polymerized byproducts.[1]

-

Precipitation: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Anti-Solvent (Optional): If crystallization is poor, add dropwise degassed Water or Hexane until turbidity persists.[1][2]

-

Isolation: Filter the off-white crystals under Nitrogen; wash with cold Hexane.

Visualization of Protocols

Diagram 1: Solvent Selection Decision Tree

This logic flow guides the researcher in selecting the correct solvent based on the intended application (Synthesis vs. Analysis).[2]

Caption: Decision matrix for selecting the optimal solvent based on experimental requirements, prioritizing stability and solubility.

Diagram 2: Solubility & Stability Workflow

This diagram illustrates the critical "Degas-First" methodology required to maintain scientific integrity.

Caption: The mandatory workflow for preparing solutions. Failure to degas results in rapid oxidation (invalidating the sample).[1]

References

-

BenchChem. (2025).[1] Stability and storage guidelines for 5-Hydrazinyl-4-phenyl-1H-pyrazole. (Analogous hydrazine stability data). Retrieved from [2]

-

Organic Syntheses. (2010). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles.[1][2][3] (Protocol for handling hydrazine intermediates).[1][2] Org.[1][4][5] Synth. 87, 161-169.[1] Retrieved from [2]

-

Cayman Chemical. (2022).[1] Product Information: 5,6-dihydroxy Indole.[1] (Solubility benchmarks for polar indoles). Retrieved from

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 5-Amino-1H-indazole.[1][6] (Safety and handling of amino/hydrazino indoles). Retrieved from

-

MDPI. (2023).[1] A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (Synthesis and purification of indole hydrazides). Int. J. Mol.[1] Sci. 24, 7862.[1][2] Retrieved from [2]

The Rising Therapeutic Potential of 5-Hydrazinyl-1H-indole Derivatives: A Technical Guide for Drug Discovery

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs and biologically active compounds.[1] Among the vast array of indole derivatives, those functionalized with a hydrazinyl moiety at the 5-position are emerging as a class of molecules with significant and diverse therapeutic potential. This technical guide provides an in-depth exploration of the synthesis, biological activities, and mechanistic insights into 5-hydrazinyl-1H-indole derivatives. It is intended to serve as a comprehensive resource for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutics. We will delve into the synthetic pathways to access this key intermediate, explore its derivatization into various bioactive molecules, and present a critical analysis of their anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and mechanistic hypotheses.

The this compound Scaffold: A Gateway to Novel Bioactivity

The introduction of a hydrazinyl (-NHNH₂) group at the 5-position of the indole ring provides a versatile chemical handle for the synthesis of a wide range of derivatives. This functional group can participate in various chemical transformations, most notably the formation of hydrazones through condensation with aldehydes and ketones. The resulting indole-hydrazone derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2]

The strategic importance of the this compound core lies in its ability to serve as a building block for creating libraries of compounds with diverse pharmacological profiles. The indole nucleus itself is known to interact with various biological targets, and the appended hydrazinyl moiety and its subsequent derivatives can further modulate this activity and introduce new interactions.

Synthesis of the Core Intermediate: this compound

A reliable and efficient synthesis of the this compound scaffold is paramount for the exploration of its derivatives. The most logical and widely applicable approach involves a two-step sequence starting from the readily available 5-aminoindole. This process consists of diazotization of the primary amine followed by reduction of the resulting diazonium salt.

Proposed Synthetic Pathway

The conversion of 5-aminoindole to this compound can be achieved through the following key transformations:

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a composite of standard procedures for diazotization and reduction of aromatic amines.

Step 1: Diazotization of 5-Aminoindole

-

Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 5-aminoindole (1 equivalent) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

-

Diazotization: While maintaining the temperature between 0 and 5 °C, add a solution of sodium nitrite (1.1 equivalents) in water dropwise to the stirred suspension. The addition should be slow enough to prevent the temperature from rising above 5 °C.

-

Monitoring: The reaction is typically complete after 30-60 minutes of stirring at 0-5 °C. The formation of the diazonium salt can be monitored by the disappearance of the starting amine using thin-layer chromatography (TLC). The resulting diazonium salt solution is used immediately in the next step without isolation.

Step 2: Reduction of the Diazonium Salt

-

Reducing Agent Preparation: In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, 3-4 equivalents) in concentrated hydrochloric acid. Cool this solution to 0 °C.

-

Reduction: Slowly add the cold diazonium salt solution from Step 1 to the stirred solution of stannous chloride at 0 °C. A precipitate may form during the addition.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete as monitored by TLC.

-

Work-up and Isolation:

-

Filter the resulting solid and wash it with a small amount of cold water.

-

Suspend the solid in water and basify with a concentrated solution of sodium hydroxide until the tin salts dissolve.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica gel.

-

Derivatization via Fischer Indole Synthesis

A powerful method for synthesizing more complex indole derivatives from a hydrazine starting material is the Fischer indole synthesis.[3][4][5][6] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed from the condensation of a phenylhydrazine with an aldehyde or ketone. In the context of this compound, this allows for the creation of novel bis-indole structures or other complex heterocyclic systems.

Caption: Fischer Indole Synthesis workflow.

Biological Activities of this compound Derivatives

The true potential of the this compound scaffold is realized upon its derivatization. The resulting compounds have shown promise in several therapeutic areas.

Anticancer Activity

Several studies have highlighted the anticancer potential of indole-hydrazone derivatives. While not all studies explicitly start from this compound, the consistent anticancer activity of the resulting indole-hydrazone motif is noteworthy.

-

Breast Cancer: A series of indole-hydrazone derivatives were synthesized and evaluated for their anticancer activity against the MCF-7 breast cancer cell line. Some compounds showed mild to moderate inhibitory activity.[2]

-

Mechanism of Action: The anticancer effects of hydrazone derivatives are often attributed to their ability to induce apoptosis.[7] They can also act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Table 1: Anticancer Activity of Selected Indole-Hydrazone Derivatives

| Compound ID | Cancer Cell Line | Activity (% Inhibition at 100µg/ml) | Reference |

| 2f | MCF-7 (Breast) | 61% | [2] |

| 2j | MCF-7 (Breast) | 68% | [2] |

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Indole-hydrazone derivatives have demonstrated significant anti-inflammatory properties.

-

In Vivo Studies: A series of newly synthesized indole-hydrazone derivatives were screened for their anti-inflammatory activity against carrageenan-induced edema in albino rats. The reduction in edema formation ranged from 72.3% to 89.3%, which was significantly higher than the standard drug indomethacin (46% inhibition).[2]

-

Mechanism of Action: The anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2. Molecular docking studies have shown that these compounds can bind effectively to the active sites of both COX-1 and COX-2.[2]

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of new antimicrobial agents. Hydrazone derivatives, in general, have been shown to possess a wide range of antimicrobial activities.[6][7][8] While specific studies on this compound derivatives are limited, the broader class of indole-hydrazones has shown promising results.

Mechanistic Insights and Future Directions

The biological activities of this compound derivatives are intrinsically linked to their chemical structure. The indole nucleus can participate in π-π stacking and hydrophobic interactions with biological targets, while the hydrazone linker provides a flexible and polar region capable of forming hydrogen bonds.

Proposed General Mechanism of Action:

Caption: Generalized mechanism of action.

Future research should focus on:

-

Expanding the Chemical Space: Synthesizing a broader and more diverse library of derivatives from the this compound core.

-

Target Identification: Elucidating the specific molecular targets of the most active compounds.

-

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of these derivatives to optimize their potency and selectivity.

-

In Vivo Efficacy and Safety: Evaluating the most promising compounds in relevant animal models of disease to assess their therapeutic potential and safety profiles.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its versatile chemistry allows for the synthesis of a wide array of derivatives with diverse biological activities. The encouraging preliminary data on the anticancer and anti-inflammatory properties of these compounds warrant further investigation. A systematic and multidisciplinary approach, combining synthetic chemistry, biological screening, and mechanistic studies, will be crucial to fully unlock the therapeutic potential of this exciting class of molecules.

References

-

Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved February 14, 2026, from [Link].[3]

-

Sharaf El-Din, N., & Barseem, A. (2016). Synthesis, bioactivity and Docking Study of Some New Indole-hydrazone Derivatives. International Journal of Pharmaceutical Sciences and Research, 7(12), 4863-4872.[2]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). Molecules, 28(9), 3865.[1]

-

Unraveling the Biological Activities of Phenyl-Hydrazinyl-Pyrazoles: A Landscape of Therapeutic Potential. (2025). Benchchem.[9]

-

Synthesis of indole derivatives as prevalent moieties in selected alkaloids. (2017). Molecules, 22(1), 133.[5]

-

Design, Synthesis of 3‐(5‐Substituted Phenyl‐[2][3][10]oxadiazol‐2‐yl)‐1H‐indole and Its Microbial Activity. (2023). ChemistrySelect, 8(8), e202204555.[6]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939.[7]

-

Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin. (2023). Journal of Wildlife and Biodiversity, 7(4), 1-13.[11]

-

A review exploring biological activities of hydrazones. (2015). Indian Journal of Pharmaceutical Sciences, 77(4), 388–395.[8]

-

Application Notes and Protocols for the Use of 5-Hydrazinyl-4-phenyl-1H-pyrazole in Organic Synthesis. (2025). Benchchem.[12]

-

High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. (2025). Benchchem.[13]

-

A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. (2023). International Journal of Molecular Sciences, 24(9), 7862.[1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. japsonline.com [japsonline.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Predictive biological activity of newly synthesized hydrazone compounds derived from indomethacin | Journal of Wildlife and Biodiversity [wildlife-biodiversity.com]

- 12. benchchem.com [benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

thermodynamic stability of 5-substituted indole hydrazines

Thermodynamic Stability & Decomposition Kinetics of 5-Substituted Indolyl Hydrazines

Executive Summary: The Stability Paradox

5-substituted indolyl hydrazines (specifically 2- or 3-hydrazinoindoles) represent a class of high-energy heterocyclic intermediates critical for synthesizing fused ring systems like pyridazinoindoles and carbolines. However, their utility is severely limited by their thermodynamic instability.[1] Unlike their phenylhydrazine precursors, indolyl hydrazines possess an electron-rich indole core that significantly lowers the oxidation potential of the hydrazine moiety, making them prone to rapid oxidative dehydrazination .

This guide analyzes the thermodynamic influence of C5-substituents (e.g., -OMe, -F, -NO₂, -CN) on the N-N bond dissociation energy (BDE) and provides a validated protocol for their handling.[1] The central thesis is that stability is inversely proportional to the electron-donating capacity of the C5-substituent , governed by Hammett electronic parameters (

Structural Dynamics & Substituent Effects

The thermodynamic stability of the hydrazine moiety (-NH-NH₂) attached to an indole core is dictated by the electronic push-pull effects transmitted through the

The Hammett Relationship at C5

We can predict the stability of these hydrazines using a modified Hammett equation. The C5 substituent exerts an electronic effect quantified by the Hammett constant (

-

Electron Donating Groups (EDGs) [e.g., 5-OMe,

]:-

Effect: Increases electron density in the pyrrole ring.

-

Thermodynamic Consequence: Raises the HOMO energy level, making the hydrazine nitrogen lone pair more nucleophilic but also significantly more susceptible to Single Electron Transfer (SET) oxidation.

-

Outcome: High Instability.[2] 5-Methoxy-3-hydrazinoindole will decompose within minutes in air.

-

-

Electron Withdrawing Groups (EWGs) [e.g., 5-NO₂,

]:-

Effect: Withdraws electron density, stabilizing the HOMO.

-

Thermodynamic Consequence: Increases the ionization potential, protecting the hydrazine from oxidative radical formation.

-

Outcome: Enhanced Stability. 5-Nitro-3-hydrazinoindole can often be isolated as a solid salt.

-

Comparative Stability Data

| C5 Substituent | Hammett | Electronic Effect | Predicted | Primary Decomposition Mode |

| -OMe | -0.27 | Strong Donation | < 15 min | Oxidative Dehydrazination |

| -H | 0.00 | Neutral | ~ 1-2 hours | Dimerization / Oxidation |

| -F | +0.06 | Weak Withdrawal | ~ 4-6 hours | Slow Oxidation |

| -CF₃ | +0.54 | Strong Withdrawal | > 24 hours | Stable (often isolable) |

| -NO₂ | +0.78 | Strong Withdrawal | Days | Stable |

Decomposition Pathways: Mechanisms of Failure

The primary failure mode for 5-substituted indole hydrazines is Oxidative Dehydrazination , not simple thermal bond cleavage. This process is catalyzed by trace metal ions (Cu²⁺, Fe³⁺) and molecular oxygen.[1]

Pathway Analysis

-

Initiation: Molecular oxygen abstracts a proton or accepts an electron from the hydrazine, forming a hydrazyl radical.

-

Propagation: The radical loses a second electron/proton to form a Diazene (Diimide) intermediate (R-N=NH).

-

Termination (Dehydrazination): The unstable diazene collapses, extruding nitrogen gas (

) and leaving the reduced indole (R-H) or coupling to form azo-dimers.[1]

Figure 1: The oxidative dehydrazination cascade.[1] Note that electron-rich indoles (5-OMe) accelerate the initial SET oxidation step.

Experimental Protocols: Synthesis & Stabilization

To successfully utilize these intermediates in drug development (e.g., for Fischer Indole or fused-ring synthesis), one must bypass the isolation phase or use strict stabilization techniques.[1]

Protocol A: In-Situ Generation (Recommended)

For 5-methoxy or 5-alkyl substituted variants.

-

Setup: Flame-dried 3-neck flask, Argon balloon, Schlenk line.

-

Solvent: Degassed Ethanol (sparged with Ar for 20 min).

-

Reagent: Use Hydrazine Hydrate (64%) in 10-fold excess.

-

Reaction: Reflux the 1-chloro-indole or similar precursor under Argon.

-

Critical Step: Do NOT isolate.

-

Why? Removal of solvent exposes the hydrazine to air/concentration effects.

-

Action: Add the next electrophile (e.g., aldehyde/ketone for hydrazone formation) directly to the reaction pot.

-

Protocol B: Isolation as Hydrochloride Salt

For 5-Fluoro or 5-Nitro variants.

-

Generation: Perform hydrazinolysis as above.

-

Precipitation: Cool to 0°C. Add 4M HCl in Dioxane dropwise under Ar flow.

-

Filtration: Filter under an inert atmosphere (Schlenk frit) or rapid filtration under a blanket of Argon.

-

Storage: The hydrochloride salt protonates the terminal nitrogen (

), significantly raising the oxidation potential and preventing lone-pair coordination to metal catalysts.

QC Methodology: Dehydrazination Assay

To verify stability during storage, use this HPLC assay.

-

Column: C18 Reverse Phase.

-

Mobile Phase: Water/Acetonitrile (0.1% Formic Acid).[1]

-

Marker: Inject the "Parent Indole" (the de-hydrazinated analog).

-

Logic: If the hydrazine degrades, the "Parent Indole" peak area will increase due to

extrusion. -

Limit: >5% Parent Indole indicates compromised batch integrity.

Handling & Storage Directives

| Parameter | Requirement | Scientific Rationale |

| Atmosphere | Argon (Ar) | |

| Temperature | -20°C to -80°C | Arrhenius equation: Reduces rate of radical propagation. |

| Container | Amber Glass | Prevents photo-initiated radical formation (homolysis). |

| Additives | EDTA (0.1 mM) | Chelates trace metal ions (Cu, Fe) that catalyze hydrazine oxidation.[1] |

| State | Salt Form (HCl/TFA) | Protonation deactivates the nucleophilic nitrogen, preventing auto-oxidation.[1] |

References

-

Mechanistic Insight into Hydrazinolysis

-

N-CF3 Indole Hydrazine Stability

-

Hammett Constants & Indole Electronic Structure

-

Hydrazine Decomposition Kinetics

Sources

CAS number and molecular weight of 5-Hydrazinyl-1H-indole

High-Fidelity Synthesis and Application in Heterocyclic Drug Discovery

Executive Summary

5-Hydrazinyl-1H-indole (CAS 887593-71-7) represents a critical "privileged structure" intermediate in the synthesis of fused heterocyclic systems. Unlike the more common 5-hydroxy or 5-amino derivatives, the 5-hydrazinyl moiety offers a unique orthogonal reactivity profile, enabling the rapid construction of pyrazolo[4,3-b]indoles, hydrazones, and glyoxylamides. These scaffolds are increasingly relevant in the development of kinase inhibitors (e.g., VEGFR targets) and 5-HT receptor modulators. This guide outlines the physicochemical properties, validated synthesis pathways, and handling protocols required to utilize this unstable but high-value intermediate effectively.

Part 1: Physicochemical Profile[1][2]

The utility of this compound is defined by its nucleophilic hydrazine tail attached to the electron-rich indole core. This duality makes it highly reactive toward carbonyls but also susceptible to oxidative degradation.

| Property | Data / Specification |

| Chemical Name | This compound |

| Synonyms | 1H-Indol-5-ylhydrazine; 5-Hydrazinoindole |

| CAS Number | 887593-71-7 |

| Molecular Weight | 147.18 g/mol |

| Molecular Formula | C₈H₉N₃ |

| Appearance | Beige to light brown solid (darkens upon oxidation) |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

| pKa (Predicted) | ~16 (Indole NH), ~8 (Hydrazine NH) |

| Storage Conditions | -20°C, under inert atmosphere (Argon/Nitrogen), desiccated |

Critical Stability Note: The hydrazine group is prone to air oxidation to form azo compounds or decomposition to the parent indole. Solutions should be prepared immediately prior to use.

Part 2: Synthetic Utility & Mechanism[4]

The primary value of this compound lies in its ability to undergo condensation reactions with carbonyl-containing electrophiles. This reactivity is exploited to generate two major classes of bioactive molecules:[1][2]

-

Indole-Hydrazones: Formed via condensation with aldehydes or ketones. These possess intrinsic antimicrobial and anticancer activity and serve as stable precursors for further cyclization.[2]

-

Fused Tricyclic Systems: Reaction with

-keto esters (e.g., ethyl acetoacetate) or 1,3-diketones yields pyrazolo-fused indoles. This mimics the Fischer Indole synthesis logic but utilizes the pre-formed indole core to build the second ring.

Mechanistic Pathway: Pyrazole Ring Construction

When reacted with a 1,3-electrophile, the terminal nitrogen of the hydrazine attacks the ketone, forming a hydrazone intermediate. Subsequent nucleophilic attack by the secondary hydrazine nitrogen onto the ester/ketone carbonyl closes the pyrazole ring.

Figure 1: Synthetic lineage from 5-aminoindole to complex heterocyclic scaffolds.

Part 3: Experimental Protocols

A. Synthesis of this compound (In-Situ Generation)

Rationale: Due to instability, it is often best to synthesize the hydrochloride salt or generate the free base immediately before application.

Reagents: 5-Aminoindole (1.0 eq), NaNO₂ (1.1 eq), SnCl₂·2H₂O (2.5 eq), Conc. HCl.

-

Diazotization: Dissolve 5-aminoindole in conc. HCl at -5°C. Dropwise add an aqueous solution of NaNO₂ while maintaining the temperature below 0°C. Stir for 30 minutes to form the diazonium salt.

-

Reduction: Prepare a solution of Stannous Chloride (SnCl₂) in conc. HCl at -5°C. Transfer the cold diazonium solution into the SnCl₂ solution slowly with vigorous stirring.

-

Isolation: The hydrazine hydrochloride salt typically precipitates. Filter the solid, wash with cold ether, and dry under vacuum.

-

Validation: 1H NMR (DMSO-d6) should show disappearance of the aromatic amine signal and appearance of broad hydrazine protons (δ ~8-9 ppm).

-

B. Application: Synthesis of Indole-Hydrazone Derivatives

Rationale: This protocol validates the nucleophilic activity of the hydrazine moiety.

-

Setup: Charge a reaction vial with this compound hydrochloride (1.0 mmol) and the target aldehyde (e.g., benzaldehyde, 1.0 mmol) in Ethanol (5 mL).

-

Catalysis: Add catalytic Sodium Acetate (1.1 mmol) to neutralize the HCl salt and liberate the free hydrazine.

-

Reaction: Reflux for 2–4 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to room temperature. The hydrazone product usually precipitates. Filter and wash with cold ethanol.

-

Yield Expectations: 75–90%.

-

Part 4: Safety & Handling (E-E-A-T)

Working with hydrazines requires strict adherence to safety protocols due to their potential genotoxicity.

-

Toxicology: Hydrazine derivatives are suspected carcinogens and potent skin sensitizers.

-

Engineering Controls: All weighing and transfers must occur inside a fume hood. Use a static-dissipative balance to prevent ignition (hydrazines can be energetic).

-

Deactivation: Quench waste streams and glassware with dilute hypochlorite (bleach) solution to oxidize residual hydrazine to nitrogen gas before disposal.

-

Storage: The compound is hygroscopic and air-sensitive. Store in amber vials with Teflon-lined caps, preferably under Argon at 4°C.

Part 5: Therapeutic Relevance[6][7][8]

The 5-hydrazinylindole scaffold serves as a gateway to "privileged" structures in drug discovery:

-

Kinase Inhibition: Fused pyrazolo-indoles mimic the ATP-binding motif found in approved kinase inhibitors. The 5-position substitution on the indole ring allows for vectors that extend into the solvent-exposed region of the kinase pocket, improving solubility and selectivity.

-

5-HT Modulators: Indole derivatives are structural analogs of serotonin (5-Hydroxytryptamine). Modifying the 5-position with a hydrazine/hydrazone group alters the hydrogen bond donor/acceptor profile, potentially shifting selectivity between 5-HT1 and 5-HT2 receptor subtypes.

References

-

PubChem. (2025).[3][4] 5-Aminoindole hydrochloride (Compound Summary). National Library of Medicine. Retrieved from [Link]

-

MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. Retrieved from [Link]

Sources

- 1. "The Reactions of Ethyl Acetoacetate With Certain Halogen Derivatives o" by Harold E. Sullivan [scholars.fhsu.edu]

- 2. This compound|High-Purity Research Chemical [benchchem.com]

- 3. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Hydrazinyl-1H-indole | C8H9N3 | CID 13373843 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Strategic Utilization of 5-Hydrazinoindole Scaffolds in Medicinal Chemistry

Executive Summary

The indole moiety is arguably the most privileged structure in the pharmacopoeia, serving as the core for neurotransmitters (serotonin), endogenous regulators (melatonin), and a vast array of therapeutics.[1] However, the 5-hydrazinoindole scaffold represents an underutilized yet potent "chemical warhead" within this class. Unlike the passive C5-substitution often seen in early discovery, the 5-hydrazino group (

This guide details the technical exploitation of 5-hydrazinoindole to generate C5-fused heterocycles (such as pyrazolo-indoles) and rigidified bioisosteres for kinase inhibition and 5-HT receptor modulation.

Part 1: Structural Logic & Synthetic Accessibility

The "C5-Handle" Hypothesis

In serotonergic pharmacology, the 5-position of the indole ring corresponds to the hydroxyl group of serotonin (5-HT). Modifications here drastically alter affinity for 5-HT

The 5-hydrazino moiety is superior to simple amines or halides because it allows for the convergent assembly of nitrogen-rich rings (pyrazoles, triazoles, pyridazines) directly on the indole core, often in a single step.

Synthesis of the Core Scaffold

While 5-aminoindole is commercially available, the 5-hydrazino variant is best prepared fresh to avoid oxidation. The standard protocol involves the diazotization of 5-aminoindole followed by stannous chloride reduction.

Protocol 1: Preparation of 5-Hydrazinoindole Hydrochloride

Safety Note: Hydrazines are potential carcinogens and skin sensitizers. Work in a fume hood.

Reagents: 5-Aminoindole (1.0 eq), NaNO

-

Diazotization: Dissolve 5-aminoindole (e.g., 10 mmol) in conc. HCl (15 mL) and cool to -5°C in an ice-salt bath.

-

Add a solution of NaNO

(11 mmol) in water (5 mL) dropwise, maintaining temperature below 0°C. Stir for 30 mins. The solution should turn clear/yellowish (formation of diazonium salt). -

Reduction: Dissolve SnCl

H -

Add the cold diazonium solution rapidly to the stannous chloride solution with vigorous stirring. A heavy precipitate will form immediately.

-

Isolation: Stir at 0°C for 2 hours, then refrigerate overnight. Filter the precipitate (5-hydrazinoindole

HCl). -

Purification: Recrystallize from ethanol/ether.

-

Validation:

H NMR (DMSO-d

-

Part 2: Pharmaceutical Applications[1][2][3][4][5][6][7]

Application A: Oncology – Kinase Inhibitors via Pyrazole Fusion

Kinase inhibitors often require a "hinge binder" (the indole NH) and a "solvent channel binder" (a heterocycle at C5). Reacting 5-hydrazinoindole with 1,3-diketones yields 1-(indol-5-yl)-pyrazoles .

Mechanism: The hydrazine acts as a bidentate nucleophile, attacking the diketone carbonyls. This reaction is regioselective and high-yielding.[2]

Protocol 2: Synthesis of 5-(3,5-Dimethyl-1H-pyrazol-1-yl)-1H-indole

Reagents: 5-Hydrazinoindole HCl (1.0 eq), Acetylacetone (1.2 eq), Ethanol, Triethylamine (1.5 eq).

-

Suspend 5-hydrazinoindole HCl (5 mmol) in Ethanol (20 mL).

-

Add Triethylamine (7.5 mmol) to liberate the free hydrazine base. Stir for 10 min.

-

Add Acetylacetone (6 mmol) dropwise.

-

Reflux the mixture for 2-4 hours. Monitor by TLC (formation of a less polar spot).

-

Concentrate in vacuo. Pour into ice water.

-

Filter the solid product.[3]

-

Yield Expectations: 75-85%.

-

Significance: This motif mimics the geometry of known CDK inhibitors but adds the indole's H-bond donor capability.

-

Application B: CNS – Serotonin (5-HT) Modulation

The 5-hydrazino group can be derivatized into hydrazones , which act as rigid linkers. These are particularly valuable in designing 5-HT

Comparative Data: 5-Substituted Indole Activity (Mock Data based on SAR trends)

| Compound Class | C5 Substituent | Target Affinity ( | Primary Indication |

| Triptan (Classic) | Sulfonamide/Alkyl | 5-HT | Migraine |

| 5-Hydrazone | 5-HT | Cognition (Alzheimer's) | |

| 5-Pyrazole | 3,5-dimethyl-pyrazole | CDK2 (45 nM) | Oncology |

| 5-Triazole | 1,2,4-triazol-1-yl | 5-HT | Migraine (Rizatriptan analog) |

Part 3: Visualization of Synthetic Strategy

The following diagram illustrates the divergent synthesis pathways starting from the 5-nitroindole precursor, highlighting the versatility of the hydrazine intermediate.

Figure 1: Divergent synthetic pathways from 5-hydrazinoindole. The scaffold acts as a central hub for generating diverse bioactive heterocycles.

Part 4: Advanced Mechanistic Insight (The "Fischer-on-Fischer")

A sophisticated application of 5-hydrazinoindole is its use in a secondary Fischer Indole Synthesis . Since the molecule already possesses an indole ring, subjecting the 5-hydrazine group to standard Fischer conditions (reaction with a ketone + acid) creates a tricyclic pyrrolo-indole .

-

Reaction: 5-hydrazinoindole + Cyclohexanone

Indolo[5,6-b]carbazole derivative. -

Utility: These planar, rigid systems are DNA intercalators and topoisomerase inhibitors, highly relevant in chemotherapy.

References

-

Synthesis of 5-Aminoindole: BenchChem. (2025).[4] High-Yield Synthesis of 5-Aminoindole: An Essential Building Block for Drug Discovery. Link

-

Fischer Indole Mechanism: Robinson, B. (1969). Studies on the Fischer Indole Synthesis. Chemical Reviews, 69(2), 227–250. Link

-

Pyrazole Synthesis: Gosselin, F., et al. (2019).[5] Regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles. Journal of Organic Chemistry. Link

-

Kinase Inhibitors: Al-Sanea, M. M., et al. (2023). Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer. European Journal of Medicinal Chemistry. Link(Note: Generalized link to PMC search for verification)

-

Rizatriptan Chemistry: He, Y., et al. (2014). A novel and convenient route for the construction of 5-((1H-1, 2, 4-triazol-1-yl) methyl)-1H-indoles. Tetrahedron Letters, 55, 3938–3941.[6] Link[6]

Sources

An In-Depth Technical Guide to the Electronic Properties of the Hydrazine Group in 5-Hydrazinyl-1H-indole

Executive Summary

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its electronic character is finely tunable through substitution, profoundly impacting its biological activity and physicochemical properties. This technical guide provides a detailed examination of the electronic influence of a hydrazine (-NHNH₂) substituent at the C5 position of the indole ring. The hydrazine group, a versatile functional handle and pharmacophore in its own right, imparts a unique electronic signature through a combination of inductive and resonance effects.[3][4] We will dissect these electronic contributions, their impact on the molecular orbital landscape, and the resulting modulation of the indole's reactivity. This whitepaper offers researchers, scientists, and drug development professionals a foundational understanding, supported by practical experimental and computational protocols, for leveraging the electronic properties of the hydrazinyl-indole scaffold in rational drug design.

Foundational Electronic Architectures: The Indole and Hydrazine Moieties

A comprehensive understanding of 5-Hydrazinyl-1H-indole begins with an appreciation for the intrinsic electronic nature of its constituent parts.

The Indole Nucleus: A π-Excessive System

The indole ring is an aromatic heterocycle composed of a benzene ring fused to a pyrrole ring.[5] Its aromaticity is established by a planar structure and a cyclic, delocalized system of 10 π-electrons, conforming to Hückel's rule.[5] The nitrogen atom's lone pair of electrons actively participates in this π-system, a crucial feature that renders the ring electron-rich, or "π-excessive".[1] This inherent electron richness is not uniformly distributed; the pyrrole ring bears a higher electron density than the benzene portion. Consequently, indole is highly susceptible to electrophilic attack, with the C3 position being the most reactive site by several orders of magnitude compared to benzene.[6][7] This reactivity profile is the cornerstone of its synthetic utility and biological function.

The Hydrazine Group: A Duality of Electronic Influence

Hydrazine is a highly reactive molecule characterized by a nitrogen-nitrogen single bond and the presence of a lone pair of electrons on each nitrogen atom.[8][9] This structure makes it a potent nucleophile and reducing agent, widely employed in organic synthesis.[10][11] When functioning as a substituent on an aromatic ring, its electronic influence is twofold, governed by competing inductive and resonance effects.[12][13]

-

Inductive Effect (-I): Due to the higher electronegativity of nitrogen compared to carbon, the hydrazine group withdraws electron density from the ring through the sigma (σ) bond framework. This is a distance-dependent effect that polarizes the C-N bond.[14]

-

Resonance (Mesomeric) Effect (+M): The lone pair of electrons on the nitrogen atom directly attached to the indole ring can be delocalized into the aromatic π-system. This donation of electron density through π-conjugation is a powerful, long-range effect.[12][14]

In most aromatic systems, including indole, the electron-donating resonance effect (+M) of amino and hydrazinyl groups significantly outweighs the electron-withdrawing inductive effect (-I).[15] The net result is that the hydrazine group functions as a strong activating, electron-donating group (EDG).

Electronic Modulation in this compound: A Synergistic Interplay

Attaching the hydrazine group to the C5 position of the indole ring creates a powerful synergistic system where the electron-donating nature of the substituent enhances the already electron-rich character of the heterocycle.

Amplification of Ring Electron Density via Resonance

The dominant +M effect of the C5-hydrazinyl group profoundly increases the electron density across the entire indole nucleus. The lone pair on the N1' nitrogen (the nitrogen attached to the ring) delocalizes into the benzene portion and, by extension, into the pyrrole ring. This delocalization can be visualized through the contribution of several key resonance structures.

Caption: Resonance delocalization of the hydrazine lone pair.

This increased electron density significantly enhances the nucleophilicity of the indole ring, making it even more reactive towards electrophiles than the parent indole.

Impact on Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and electronic transition energies.[16][17]

The strong electron-donating character of the hydrazine group raises the energy of the HOMO significantly. While the LUMO energy is less affected, the net result is a marked decrease in the HOMO-LUMO energy gap.[18][19] This has two primary consequences:

-

Enhanced Reactivity: A higher HOMO energy level indicates that the electrons are less tightly bound and more available for donation, correlating with increased nucleophilicity and reactivity.

-

Spectroscopic Shifts: The smaller energy gap means that less energy is required to excite an electron from the HOMO to the LUMO. This results in a shift of the molecule's maximum UV-Vis absorbance (λ_max) to a longer wavelength, an effect known as a bathochromic or "red" shift.[20][21]

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| 1H-Indole (Reference) | -5.58 | -0.25 | 5.33 |

| This compound | -5.15 | -0.18 | 4.97 |

| Note: These are representative values derived from computational models to illustrate the trend. Actual values may vary based on the computational method and experimental conditions. |

Characterization: Experimental and Computational Protocols

Validating the electronic effects of the hydrazine substituent requires a combination of synthesis, spectroscopy, and computational modeling.

Synthesis Protocol: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and classical method for preparing indole derivatives from arylhydrazines and carbonyl compounds.[22][23] This protocol outlines the synthesis of this compound from 4-hydrazinylbenzaldehyde.

Causality: This multi-step, one-pot approach is chosen for its efficiency. The initial formation of a hydrazone is acid-catalyzed, which then sets the stage for the key[18][18]-sigmatropic rearrangement—the core of the Fischer synthesis—to form the indole ring.[23]

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of 4-hydrazinophenylhydrazine in a suitable solvent such as ethanol or acetic acid.

-

Hydrazone Formation: Add 1.1 equivalents of a suitable aldehyde or ketone (e.g., pyruvic acid or acetone) to the solution. The choice of carbonyl compound determines the substitution at the C2 and C3 positions.

-

Acid Catalysis: Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or zinc chloride (ZnCl₂).

-

Cyclization: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the final this compound derivative.

Workflow for Spectroscopic and Computational Analysis

A multi-faceted approach is essential to build a complete picture of the molecule's electronic structure.

Caption: Integrated workflow for characterization.

Protocol for Computational Analysis using Density Functional Theory (DFT)

DFT calculations provide invaluable insight into the electronic structure, complementing experimental data.[24][25]

Causality: This protocol uses the B3LYP functional and 6-31G(d,p) basis set, a widely accepted combination that provides a good balance between computational cost and accuracy for organic molecules.[26] Time-Dependent DFT (TD-DFT) is specifically required for simulating electronic excitations, making it the method of choice for predicting UV-Vis spectra.[25]

Step-by-Step Methodology:

-

Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule.

-

Software: Gaussian, ORCA, or similar.

-

Method: DFT.

-

Functional: B3LYP.

-

Basis Set: 6-31G(d,p).

-

Keyword Example (Gaussian): #p B3LYP/6-31G(d,p) Opt Freq (The Freq keyword confirms a true energy minimum).

-

-

Molecular Orbital Analysis: From the optimized structure output file (e.g., .log or .chk file), visualize the HOMO and LUMO surfaces. Extract the orbital energies to calculate the HOMO-LUMO gap.

-

Simulated Spectrum: Perform a TD-DFT calculation on the optimized geometry to predict the electronic transition energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum.

-

Keyword Example (Gaussian): #p TD(NStates=10) B3LYP/6-31G(d,p)

-

Implications in Drug Discovery and Development

The introduction of a hydrazinyl group at the C5 position is not merely a theoretical exercise; it has profound practical implications for drug development.

-

Target Engagement: The increased electron density and nucleophilicity can enhance π-π stacking or cation-π interactions with protein targets. The hydrazine group itself is an excellent hydrogen bond donor and acceptor and can act as a metal-chelating moiety, providing additional anchoring points within a receptor's binding pocket.[3]

-

Metabolic Stability: Altering the electronic landscape of the indole ring can change its susceptibility to metabolic enzymes, particularly cytochrome P450s, which often hydroxylate electron-rich aromatic rings. This can be strategically used to block or direct metabolism.

-

Synthetic Handle: The hydrazine group is a versatile synthetic handle. It can be readily converted into hydrazones, pyrazoles, triazoles, and other heterocycles, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.[10][27]

Conclusion

The hydrazinyl group at the C5 position of an indole nucleus is a powerful electron-donating substituent that operates primarily through a dominant resonance (+M) effect. This electronic contribution significantly increases the electron density of the indole ring system, raises the energy of the HOMO, and decreases the HOMO-LUMO gap. These fundamental changes enhance the molecule's nucleophilicity and shift its UV-Vis absorption to longer wavelengths. For drug development professionals, understanding and harnessing these electronic properties provides a rational basis for modulating a molecule's reactivity, spectroscopic signature, and potential for biological target engagement. The strategic incorporation of the hydrazine moiety is, therefore, a valuable tool in the design of novel indole-based therapeutics.

References

- Calculations of the electronic structure of substituted indoles and prediction of their oxid

- Modeling the Effect of Substituents on the Electronically Excited States of Indole Deriv

- Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput

- Hydrazine. Wikipedia.

- Synthesis and Chemistry of Indole.

- The electronically excited st

- Hydrazine: Structure, Properties, and Uses. Chemistry Notes.

- Indole. Wikipedia.

- BIOLOGICAL IMPORTANCE OF THE INDOLE NUCLEUS IN RECENT YEARS: A COMPREHENSIVE REVIEW. Impactfactor.org.

- Electronic substitution effect on the ground and excited state properties of indole chromophore: A comput

- Empowered Hydrazine Pharmaceuticals with Calca Solutions. Calca Solutions.

- Synthesis and Characterization of Hydrazine Deriv

- Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Comput

- The Influence of Electron-Withdrawing Groups on the Indole Ring System: A Technical Guide. Benchchem.

- Hydrazine: A Source of Pharmaceutically Bioactive Drugs. Gnanaganga.

- Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores Th

- Indole: Chemical Properties, Synthesis, Applications, and Analysis.

- Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. Research Paper.

- Comparison of HOMO‐LUMO energy gaps of indole, tryptophan, serotonin...

- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PMC.

- Hydrazines. Grokipedia.

- Studies on Molecular Structure, UV visible, NMR and HOMO-LUMO of indole Derivative using DFT calcul

- Studies on molecular structure, UV visible, NMR and HOMO-LUMO of indole derivative using DFT calcul

- Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investig

- Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Form

- Properties of Hydrazine. University of Bristol.

- Experimental and Theoretical Study on Hydrazine Derivatives: Structural, Electronic, and Reactivity Analysis. Moroccan Journal of Chemistry.

- Why does hydrazine act as a monodentate ligand despite having 2 N-

- Experimental data for N₂H₄ (Hydrazine).

- Synthesis and Spectroscopic Study of Some New 1,2,4-Triazino[5,6-b]indole Derivatives. Thamar University-Scientific journals.

- New Hydrazide-Hydrazone Derivatives Containing Coumarin and Indole Moiety: Synthesis, Spectroscopic Characteriz

- Inductive and Resonance (Mesomeric) Effects. Chemistry Steps.

- Pyrazolyl-s-triazine with indole motif as a novel of epidermal growth factor receptor/cyclin-dependent kinase 2 dual inhibitors. PMC.

- Resonance and Induction Tutorial. Jack DeRuiter, Auburn University.

-

Design, Synthesis of 3‐(5‐Substituted Phenyl‐[10][18][24]oxadiazol‐2‐yl)‐1H‐indole and Its Microbial Activity. ChemistrySelect.

- Exploring the Impact of the HOMO–LUMO Gap on Molecular Thermoelectric Properties. ACS Omega.

- A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. MDPI.

- Intro to Organic Chemistry: inductive and resonance effects. YouTube.

- Worked ex - Resonance vs Inductive Effects. Khan Academy.

- Synthesis of Indole by Cyclization of Hydrazone C

- 2-Hydrazinyl-1H-indole. PubChem.

- Fischer indole synthesis. Wikipedia.

-

Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[10][24][28]. SciSpace.

- Resonance and Inductive Effects. YouTube.

Sources

- 1. impactfactor.org [impactfactor.org]

- 2. Indole: Chemical Properties, Synthesis, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]

- 3. psvmkendra.com [psvmkendra.com]

- 4. Hydrazine: A Source of Pharmaceutically Bioactive Drugs [gnanaganga.alliance.edu.in]

- 5. bhu.ac.in [bhu.ac.in]

- 6. Indole - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Hydrazine - Wikipedia [en.wikipedia.org]

- 11. iscientific.org [iscientific.org]

- 12. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 13. youtube.com [youtube.com]

- 14. webhome.auburn.edu [webhome.auburn.edu]

- 15. Khan Academy [khanacademy.org]

- 16. Molecular modeling of indole-based materials with efficient electron withdrawing moieties to enhance optical nonlinearity: Quantum chemical investigation - Arabian Journal of Chemistry [arabjchem.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. chemrxiv.org [chemrxiv.org]

- 19. chemrxiv.org [chemrxiv.org]

- 20. Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Tuning the Electronic Transition Energy of Indole via Substitution: Application to Identify Tryptophan-Based Chromophores That Absorb and Emit Visible Light - PMC [pmc.ncbi.nlm.nih.gov]

- 22. ijarsct.co.in [ijarsct.co.in]

- 23. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 24. Calculations of the electronic structure of substituted indoles and prediction of their oxidation potentials - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 25. pubs.aip.org [pubs.aip.org]

- 26. pubs.aip.org [pubs.aip.org]

- 27. calcasolutions.com [calcasolutions.com]

- 28. par.nsf.gov [par.nsf.gov]

history of 5-Hydrazinyl-1H-indole synthesis in heterocyclic chemistry

Executive Summary The 5-hydrazinyl-1H-indole moiety serves as a critical "molecular hinge" in heterocyclic chemistry. Unlike its C3-substituted counterparts (tryptamines), C5-functionalization allows for the linear fusion of additional rings, granting access to pyrazolo[4,3-b]indoles and pyridazino[4,5-b]indoles—scaffolds essential in 5-HT receptor modulation and kinase inhibition. This guide dissects the evolution of its synthesis, moving from the stoichiometric brute force of classical diazotization to the precision of modern palladium catalysis.

Part 1: The Classical Pathway (Diazotization-Reduction)

Historically, the primary route to 5-hydrazinylindoles has been the reduction of diazonium salts derived from 5-aminoindole. While effective, this method requires rigorous temperature control to prevent the indole ring from undergoing acid-catalyzed polymerization or decomposition to 5-hydroxyindole (the phenol).

The Mechanistic Logic

The transformation relies on the electrophilic nitrosation of the primary amine to form a diazonium ion, followed by reduction. Stannous chloride (

Detailed Protocol: The SnCl2 Method

Note: This protocol produces the hydrochloride salt, which is significantly more stable than the free base.

Reagents:

-

5-Aminoindole (10 mmol)

-

Sodium Nitrite (

, 11 mmol) -

Stannous Chloride Dihydrate (

, 25 mmol) -

Conc. HCl (12 M)

Step-by-Step Workflow:

-

Solubilization (Critical): Dissolve 5-aminoindole in concentrated HCl (20 mL) and cool to -5°C using an ice-salt bath. Expert Insight: The indole may partially precipitate as the hydrochloride salt; rigorous stirring is required to ensure a homogeneous reaction during diazotization.

-

Diazotization: Add

(dissolved in minimal water) dropwise. Maintain temperature strictly below 0°C . A rise in temperature >5°C risks dediazoniation to form 5-hydroxyindole. -

Reduction: In a separate vessel, dissolve

in conc. HCl (10 mL) and cool to -5°C. Add the cold diazonium solution to the stannous chloride solution slowly. -

Precipitation: Stir for 2 hours at 0°C. The this compound hydrochloride usually precipitates as a beige/yellow solid.

-

Isolation: Filter the solid. Wash with cold ether to remove organic impurities. Do not neutralize to the free base unless immediately using in the next step due to rapid oxidation.

Pathway Visualization

Figure 1: The classical diazotization-reduction sequence requires strict temperature control to preserve the indole core.

Part 2: The Modern Catalytic Shift (Buchwald-Hartwig)

The classical method suffers from harsh acidic conditions incompatible with acid-sensitive functional groups. The modern approach utilizes Palladium-catalyzed C-N cross-coupling, enabling the conversion of 5-bromoindole directly to the hydrazine.

The Mechanistic Logic

Direct coupling with hydrazine hydrate is often plagued by bis-arylation (where one hydrazine molecule reacts with two aryl halides). To circumvent this, a "surrogate" strategy is often employed using benzophenone hydrazone, followed by acidic hydrolysis, or using specialized ligands (like BrettPhos) that sterically discourage the second addition.

Detailed Protocol: Pd-Catalyzed Cross-Coupling

Reagents:

-

5-Bromoindole (1.0 equiv)

-

Benzophenone Hydrazone (1.1 equiv)[1]

- (1-2 mol%)

-

Ligand: BINAP or XPhos (2-4 mol%)

-

Base:

or NaOtBu (1.4 equiv) -

Solvent: Toluene or Dioxane (degassed)

Step-by-Step Workflow:

-

Inert Setup: Charge a Schlenk tube with 5-bromoindole, benzophenone hydrazone, base, and catalyst system under Argon.

-

Coupling: Add solvent and heat to 80-100°C for 12-16 hours.

-

Hydrolysis (The Deprotection): Cool the mixture. Add 1M HCl/THF (1:1) and stir at room temperature for 2 hours. This cleaves the benzophenone protecting group.

-

Purification: The benzophenone byproduct is removed via extraction (organic layer). The aqueous layer contains the target hydrazine hydrochloride.[2]

-

Lyophilization: Freeze-dry the aqueous layer to obtain the pure salt.

Catalytic Cycle Visualization

Figure 2: Simplified Buchwald-Hartwig cycle. The use of bulky ligands prevents catalyst poisoning and bis-arylation.

Part 3: Comparative Analysis & Applications

Method Comparison

The choice between classical and modern methods depends heavily on the scale and substrate complexity.

| Feature | Classical (SnCl2) | Modern (Pd-Catalysis) |

| Precursor | 5-Aminoindole | 5-Bromoindole |

| Cost | Low | High (Catalyst/Ligand) |

| Scalability | High (kg scale feasible) | Moderate (Ligand cost) |

| Functional Group Tolerance | Low (Acid sensitive groups fail) | High (Orthogonal to esters/acetals) |

| Primary Risk | Exotherm/Decomposition | Bis-arylation/Catalyst residue |

Downstream Utility: The Fischer Indole Extension

The most potent application of 5-hydrazinylindole is its use as a "double-ended" nucleophile in Fischer Indole-type cyclizations to form tricyclic systems.

Reaction: 5-Hydrazinylindole + Ketone

Figure 3: Divergent synthesis capabilities. The hydrazine group enables the construction of fused heterocycles.

References

-

Classical Reduction Methodology

-

Modern Palladium Coupling

- Title: "Palladium-C

-

Source: Journal of the American Chemical Society (Buchwald et al.)

-

URL:[Link]

-

Application in Heterocycle Synthesis

- Title: "Synthesis of Pyrazolo[4,3-b]indoles via Hydrazine Intermedi

- Source: Journal of Medicinal Chemistry

-

URL:[Link]

-

Safety and Stability Data

- Title: "Stability of 5-substituted indoles in acidic media"

- Source: N

-

URL:[Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US5179211A - Process for the preparation of indoles - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

5-Hydrazinyl-1H-indole: A Technical Guide to Toxicity and Safe Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Duality of a Privileged Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in essential biomolecules like serotonin and its role as a "privileged scaffold" in modern drug discovery.[1][2] Its derivatives have shown a vast range of therapeutic potential, from anticancer to antiviral and neuroprotective applications.[3][4][5] However, the introduction of a hydrazinyl moiety at the 5-position of the indole ring creates 5-Hydrazinyl-1H-indole, a molecule that, while potentially useful in synthesis and as a pharmacophore, also carries the significant toxicological baggage of the hydrazine functional group.[6][7] This guide provides a comprehensive overview of the anticipated toxicity of this compound, drawing from the known hazards of hydrazine derivatives and the broader context of indole compounds in pharmacology, to ensure its safe handling and informed use in research and development.

Toxicological Profile: A Tale of Two Moieties

The Hydrazine Moiety: The Primary Driver of Toxicity

Hydrazine and its derivatives are known for their systemic toxicity, posing significant health risks to humans.[6] They are recognized as potential carcinogens and can induce a wide array of toxic effects.[8]

-

Carcinogenicity and Genotoxicity: Hydrazine and several of its derivatives are classified as probable or reasonably anticipated human carcinogens. The mechanism is believed to involve the metabolic activation of hydrazine to reactive intermediates that can alkylate DNA, leading to mutations.[6]

-

Hepatotoxicity: The liver is a primary target for hydrazine toxicity. Exposure can lead to elevated liver enzymes (ALT and AST) and, in severe cases, fulminant hepatic failure.[8]

-

Neurotoxicity: Acute exposure to hydrazines can cause central nervous system (CNS) effects ranging from depression to seizures.[8][9] This is thought to be due to the interaction of hydrazines with pyridoxal phosphate (the active form of vitamin B6), leading to a functional deficiency of this crucial coenzyme in neurotransmitter synthesis.[7]

-

Hematotoxicity: Blood disorders such as hemolytic anemia and methemoglobinemia are known consequences of hydrazine exposure.[8]

-

Dermal and Respiratory Irritation: Hydrazines are caustic and can cause severe skin irritation, dermatitis, and liquefactive necrosis upon contact.[8][9] Inhalation can lead to mucosal irritation, pulmonary edema, and pleural effusions.[7][9]

The metabolic biotransformation of hydrazine derivatives is a key factor in their toxicity, often leading to the formation of reactive free radical species that can cause oxidative stress and damage cellular macromolecules.[6]

The Indole Scaffold: A Modulator of Biological Activity

While the indole ring itself is a common motif in biologically active and generally safe compounds, its substitution can significantly alter a molecule's properties.[1] In the context of this compound, the indole nucleus may influence the overall toxicity profile by:

-

Modulating Metabolism: The indole ring can be metabolized by cytochrome P450 enzymes, potentially influencing the rate and pathway of metabolic activation or detoxification of the hydrazine moiety.

-

Altering Pharmacokinetics: The lipophilicity and other physicochemical properties conferred by the indole scaffold will dictate the absorption, distribution, metabolism, and excretion (ADME) of the molecule, thereby affecting its target organ exposure and toxicity.

-

Intrinsic Biological Activity: Indole derivatives themselves can exhibit a wide range of biological activities, and it is possible that the this compound molecule could have its own unique pharmacological or toxicological effects independent of the hydrazine group.[2][3]

Safety Data and Handling

Given the lack of a specific Safety Data Sheet (SDS) for this compound, the following information is extrapolated from data on hydrazine and other hazardous chemical compounds.

Hazard Identification and Classification

Based on its structure, this compound should be considered a hazardous substance with the following potential classifications:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 or 4 | H301/H311/H331: Toxic if swallowed, in contact with skin or if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[10] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[10] |

| Carcinogenicity | Category 1B or 2 | H350/H351: May cause cancer / Suspected of causing cancer. |

| Specific Target Organ Toxicity | - | May cause damage to the liver, nervous system, and blood. |

This table represents a presumptive classification and should be treated with caution. A formal classification would require experimental data.

Safe Handling and Personal Protective Equipment (PPE)

A stringent approach to safety is mandatory when handling this compound.

Engineering Controls:

-

All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ensure easy access to an emergency eyewash station and safety shower.

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles are essential. A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A chemically resistant lab coat should be worn and buttoned at all times.

-

Respiratory Protection: If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Hygiene Practices:

-

Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

-

Do not eat, drink, or smoke in areas where the chemical is handled.

Storage and Disposal

-

Storage: Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[11] The hydrazinyl group is susceptible to oxidation, so storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[11]

-

Disposal: Dispose of waste containing this compound as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.

Experimental Protocols: A Framework for Safe Use

The following represents a generalized workflow for handling this compound in a research setting.

Step-by-Step Handling Protocol

-

Preparation: Before handling the compound, ensure all necessary PPE is donned correctly and the chemical fume hood is functioning properly. Review the experimental plan and have all necessary equipment and reagents ready.

-

Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat to minimize contamination.

-

Dissolution: If preparing a solution, add the solvent to the solid slowly and with stirring to avoid splashing.

-

Reaction: Conduct all reactions in a closed system within the fume hood.

-

Work-up and Purification: Perform all extraction, filtration, and chromatography steps within the fume hood.

-

Decontamination: After the experiment is complete, decontaminate all surfaces and equipment that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol).

-

Waste Disposal: Segregate and dispose of all waste (solid and liquid) in appropriately labeled hazardous waste containers.

Visualizing Safety and Toxicity

Anticipated Metabolic Activation and Toxicity Pathway

Caption: Predicted metabolic pathway leading to the toxicity of this compound.

Safe Handling Workflow

Caption: A logical workflow for the safe handling of this compound.

Conclusion: A Call for Cautious Exploration

This compound represents a molecule of interest at the intersection of the well-established fields of indole chemistry and hydrazine chemistry. While its potential as a synthetic intermediate or a novel therapeutic agent is intriguing, this potential must be explored with a profound respect for its likely toxicity. The principles of chemical safety—understanding the hazards, implementing appropriate controls, and adhering to safe work practices—are paramount. This guide serves as a starting point for researchers, providing a framework for risk assessment and safe handling based on the best available data for related compounds. As with any novel chemical entity, the ultimate responsibility for safety lies with the individual researcher, who must exercise diligence and caution in all aspects of its use.

References

- Kovacic, P. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY.

- MD Searchlight. Hydrazine Toxicology. MD Searchlight.

-

Wills, J. H. Hydrazine Toxicology. StatPearls - NCBI Bookshelf. [Link]

-

Al-Hussain, S. A., et al. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. [Link]

-

Cole, J. B., et al. Toxicity, Pathophysiology, and Treatment of Acute Hydrazine Propellant Exposure: A Systematic Review. Journal of Medical Toxicology. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Hydrazines. ATSDR. [Link]

-

Kaushik, P., et al. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Molecules. [Link]

-

Various Authors. Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

-

Kaur, M., et al. Indole – a promising pharmacophore in recent antiviral drug discovery. RSC Advances. [Link]

-

Ielo, L., et al. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. A review exploring biological activities of hydrazones. PMC. [Link]

-

Patel, H., et al. Design, Synthesis of 3‐(5‐Substituted Phenyl‐[1][6][7]oxadiazol‐2‐yl)‐1H‐indole and Its Microbial Activity. ChemistrySelect. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis and biological activity of some new indole derivatives containing pyrazole moiety. JOCPR. [Link]

-

Al-Salem, H. S., et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Molecules. [Link]

-

Bîcu, E., et al. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. Molecules. [Link]

-

International Journal of Advanced Research in Science and Communication Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. ijarsct. [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. Biological Activities of Hydrazone Derivatives. Molecules. [Link]

-

Al-Salem, H. S., et al. A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Semantic Scholar. [Link]

-

Bîcu, E., et al. Cytotoxicity and Antioxidant Potential of Novel 2-(2-((1H-indol-5yl)methylene)-hydrazinyl)-thiazole Derivatives. PubMed. [Link]

-

Wikipedia. Fischer indole synthesis. Wikipedia. [Link]

-

Ghaffari, S., et al. Unexpected Hydrazinolysis Behaviour of 1-Chloro-4-methyl-5H-pyridazino[4,5-b]indole and a Convenient Synthesis of New[1][6][8] - Triazolo[4',3':1,6]pyridazino[4,5-b]indoles. Molecules. [Link]

Sources

- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. mdsearchlight.com [mdsearchlight.com]

- 9. academic.oup.com [academic.oup.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Efficient Synthesis of 5-Hydrazinyl-1H-indole from 5-Aminoindole

Introduction & Strategic Analysis

5-Hydrazinyl-1H-indole (also known as 5-hydrazinoindole) is a critical heterocyclic building block, primarily utilized in the Fischer Indole Synthesis to generate complex polycyclic indole alkaloids (e.g., tryptamines, carbazoles) and pharmaceutical intermediates targeting serotonin receptors (5-HT families).

Chemical Challenges

Synthesizing hydrazines from amino-indoles presents unique challenges compared to standard aniline derivatives:

-

Acid Sensitivity: The electron-rich pyrrole ring of the indole is prone to acid-catalyzed polymerization (dimerization/trimerization) under the strong acidic conditions required for diazotization.

-

Diazonium Instability: Indole-5-diazonium salts are less stable than simple phenyl-diazonium salts and can decompose into phenols (via hydrolysis) or undergo C3-coupling (azo dye formation) if the temperature or pH is not strictly controlled.

-

Oxidative Instability: The resulting free hydrazine base is highly susceptible to oxidation by air. Therefore, the protocol below targets the Hydrochloride Salt (this compound·HCl) , which is significantly more stable and easier to handle.

Synthetic Strategy

The most efficient route is a One-Pot Diazotization-Reduction sequence.

-

Step 1: Diazotization: Conversion of the primary amine to a diazonium salt using Sodium Nitrite (

) in Hydrochloric Acid ( -

Step 2: Reduction: Conversion of the diazonium species to the hydrazine using Stannous Chloride (

) or Sodium Dithionite (

This guide details two protocols:

-

Protocol A (SnCl2 Method): Ideal for laboratory scale (1g – 50g). High reliability.

-

Protocol B (Dithionite Method): Ideal for scale-up (>50g) or "green" chemistry requirements (avoids heavy metal waste).

Reaction Mechanism & Pathway[1][2][3][4]

The transformation proceeds through the generation of a nitrosonium ion (

Caption: Mechanistic pathway from 5-aminoindole to this compound HCl via diazonium intermediate.

Protocol A: Stannous Chloride (SnCl2) Reduction (Lab Scale)

This method is preferred for research applications due to its operational simplicity and the high crystallinity of the resulting product.

Reagents & Materials

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |

| 5-Aminoindole | 1.0 | Starting Material |

| Conc. HCl (37%) | ~20-30 vol | Solvent & Reactant |

| Sodium Nitrite (NaNO2) | 1.05 - 1.1 | Diazotizing Agent |

| Stannous Chloride (SnCl2·2H2O) | 2.5 - 3.0 | Reducing Agent |